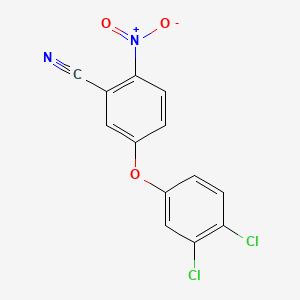
Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro-: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzonitrile core substituted with a 3,4-dichlorophenoxy group and a nitro group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- typically involves the nitration of 5-(3,4-dichlorophenoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or other strong oxidizing agents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Amino derivatives: from the reduction of the nitro group.
Oxidized products: with varying oxidation states.
Substituted derivatives: with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Chemistry: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis .
Biology: In biological research, this compound has been studied for its potential antiviral properties. It has shown activity against picornaviruses, making it a candidate for further investigation in antiviral drug development .
Medicine: The compound’s antiviral properties have led to research into its potential use as a therapeutic agent for viral infections. Its ability to inhibit virus replication at specific stages of the viral life cycle is of particular interest .
Industry: In the industrial sector, Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- involves its interaction with viral replication processes. The compound inhibits the replication of picornaviruses by interfering with early stages of the virus-host cell interaction. This inhibition prevents the synthesis of viral RNA, thereby reducing virus yield and cytopathic effects .
Comparison with Similar Compounds
2-(3,4-Dichlorophenoxy)-5-fluorobenzonitrile: Similar structure with a fluorine atom instead of a nitro group.
5-Amino-2-(3,4-dichlorophenoxy)benzonitrile: Similar structure with an amino group instead of a nitro group.
Uniqueness: Benzonitrile, 5-(3,4-dichlorophenoxy)-2-nitro- is unique due to the presence of both the nitro group and the 3,4-dichlorophenoxy group, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
38710-80-4 |
|---|---|
Molecular Formula |
C13H6Cl2N2O3 |
Molecular Weight |
309.10 g/mol |
IUPAC Name |
5-(3,4-dichlorophenoxy)-2-nitrobenzonitrile |
InChI |
InChI=1S/C13H6Cl2N2O3/c14-11-3-1-10(6-12(11)15)20-9-2-4-13(17(18)19)8(5-9)7-16/h1-6H |
InChI Key |
MWNWLTXLUKDENH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC2=CC(=C(C=C2)Cl)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


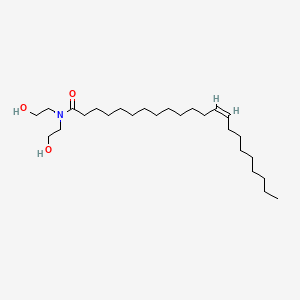
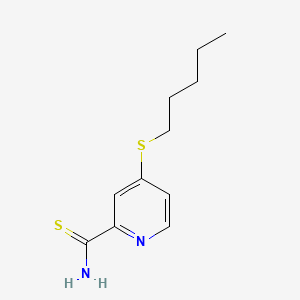
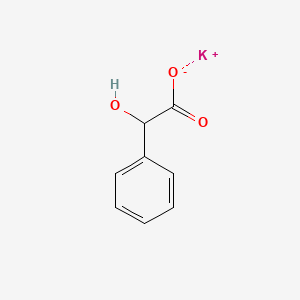
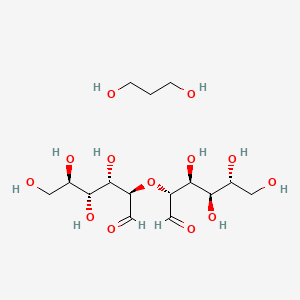
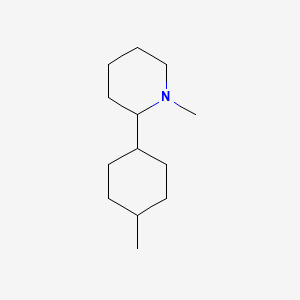
![3-[(P-Nitrophenyl)hydrazono]butan-2-one oxime](/img/structure/B12655087.png)
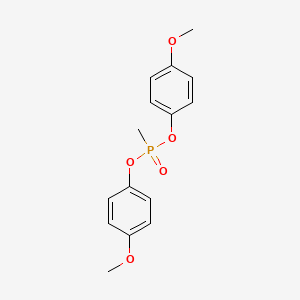

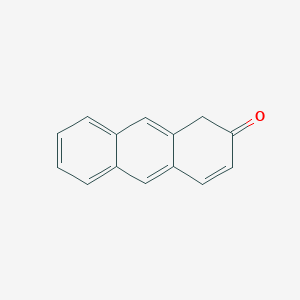
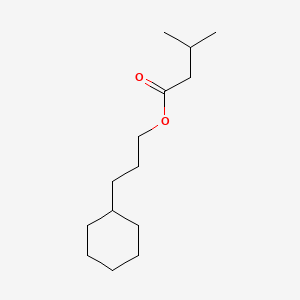
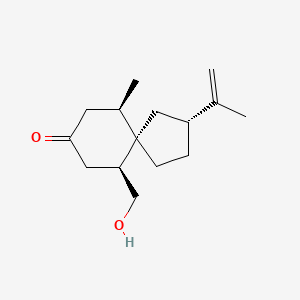
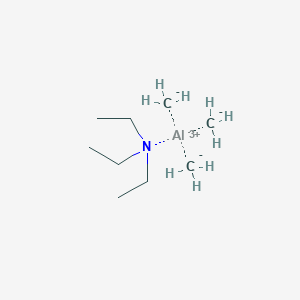
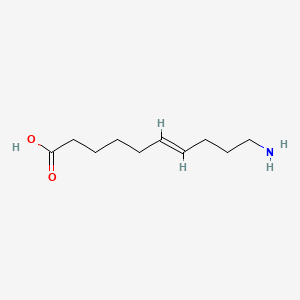
![7-methyl-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B12655121.png)
